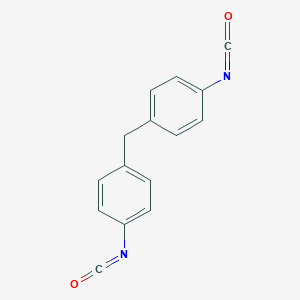

4,4'-Diphenylmethane diisocyanate

Overview

Description

4,4'-MDI (CAS 101-68-8) is a widely used aromatic diisocyanate in polyurethane (PU) production, valued for its structural rigidity, thermal stability, and reactivity with polyols . It exists as a light yellow solid, insoluble in water, and reacts vigorously with amines, alcohols, and water, releasing toxic gases like CO₂ . Industrial applications include rigid foams, adhesives, coatings, and medical devices . However, 4,4'-MDI is a known sensitizer, causing occupational asthma (OA) and contact allergy via dermal or inhalation exposure .

Preparation Methods

Conventional Phosgenation-Based Synthesis

Condensation of Aniline and Formaldehyde

The industrial synthesis of 4,4'-MDI begins with the acid-catalyzed condensation of aniline and formaldehyde to produce methylenedianiline (MDA). Hydrochloric acid is the predominant catalyst, facilitating the formation of a mixture of MDA isomers and homologues. The reaction occurs in two stages:

-

Initial Condensation : Aniline reacts with formaldehyde in aqueous HCl to form intermediate benzylamine derivatives.

-

Polymerization : Further condensation yields a mixture of 4,4'-MDA, 2,4'-MDA, and higher oligomers .

The molar ratio of aniline to formaldehyde (typically 2:1 to 3:1), reaction temperature (50–100°C), and residence time govern the final MDA composition. Excess aniline suppresses oligomer formation, favoring 4,4'-MDA .

Phosgenation of MDA

The MDA mixture is subsequently reacted with phosgene (COCl₂) in an inert solvent (e.g., chlorobenzene or toluene) to produce crude MDI. This exothermic reaction proceeds via carbamoyl chloride intermediates:

Key process conditions include:

-

Temperature : 40–120°C (lower temps reduce side reactions) .

-

Phosgene Excess : 10–20% above stoichiometric to ensure complete conversion .

-

Solvent Removal : Multi-stage distillation separates HCl, excess phosgene, and solvent .

Crude MDI contains 40–60% 4,4'-MDI, alongside 2,4'-MDI and polymeric MDI (PMDI). Distillation at 180–220°C under vacuum (5–20 mbar) isolates technical-grade 4,4'-MDI (purity >98%) .

Non-Phosgene Alternative Routes

Dimethyl Carbonate (DMC) Mediated Synthesis

To mitigate phosgene’s toxicity, recent studies propose using DMC as a carbonylating agent. The reaction with MDA proceeds in two steps:

-

Carbamation :

-

Thermal Decomposition :

Zinc acetate and imidazole-based ionic liquids (e.g., [EAmim]BF₄) synergistically enhance decomposition efficiency, achieving yields up to 96% at 180–200°C .

| Catalyst System | Temperature (°C) | Yield (%) |

|---|---|---|

| Zn(OAc)₂ + [EAmim]BF₄ | 180 | 96 |

| Zn(OAc)₂ alone | 200 | 78 |

| Ionic liquid alone | 200 | 62 |

This method eliminates phosgene use but faces challenges in methanol recycling and catalyst recovery .

Purification and Stabilization Techniques

Distillation and Fractionation

Technical-grade 4,4'-MDI requires multi-stage distillation to isolate the 4,4'-isomer from PMDI and other by-products. Industrial columns operate at:

-

Temperature Gradient : 180–220°C

Secondary streams containing 2,4'-MDI are often recycled into PMDI to minimize waste .

| Composition | Melting Point (°C) | State at 25°C |

|---|---|---|

| 100% 4,4'-MDI | 38.5 | Solid |

| 80% 4,4'-MDI + 20% 2,4'-MDI | 15 | Liquid |

Industrial Production Trends

Multi-Site Manufacturing

Large-scale producers often split synthesis between geographically separated facilities:

-

Site A : MDA synthesis and phosgenation.

-

Site B : Distillation and purification .

Transporting intermediate MDI mixtures between sites optimizes logistics and reduces regulatory burdens .

Regional Production Data

U.S. facilities produced approximately 1.2 million metric tons of MDI in 2019, with 4,4'-MDI constituting 60–70% of output .

Chemical Reactions Analysis

Types of Reactions: 4,4’-Diphenylmethane diisocyanate undergoes several types of reactions, including:

Addition Reactions: Reacts with polyols to form polyurethanes.

Polymerization: Can polymerize in the presence of catalysts or under specific conditions.

Common Reagents and Conditions:

Polyols: Reacts with polyols such as polypropylene glycol and polytetrahydrofuran.

Catalysts: Reactions can be catalyzed by acids or bases, depending on the desired product.

Major Products:

Polyurethanes: The primary product formed from the reaction with polyols.

Ureas: Formed when reacting with amines.

Scientific Research Applications

Industrial Applications

2.1 Rigid Polyurethane Foams

One of the major applications of 4,4'-MDI is in the production of rigid polyurethane foams. These foams are known for their excellent thermal insulation properties and are widely used in:

- Refrigeration : Insulation for freezers and refrigerators.

- Construction : Insulation panels for buildings and HVAC systems.

- Transportation : Insulation for LNG carriers and pre-insulated pipes .

Table 1: Key Properties of Rigid Polyurethane Foams

| Property | Value |

|---|---|

| Density | 30-50 kg/m³ |

| Thermal Conductivity | 0.020-0.025 W/(m·K) |

| Compressive Strength | 150-300 kPa |

| Fire Resistance | Varies (depends on additives) |

2.2 Adhesives and Sealants

MDI is also used in industrial adhesives, particularly those requiring high strength and durability. It is found in various consumer products as well as in construction applications for bonding materials such as wood, metal, and plastics .

2.3 Coatings and Sealants

In addition to adhesives, MDI is utilized in coatings for its excellent adhesion properties and resistance to environmental factors. Applications include:

Biomedical Applications

Recent research has explored the use of polyurethanes derived from MDI in biomedical applications due to their mechanical flexibility and biocompatibility. Notable areas include:

3.1 Cardiovascular Devices

Polyurethanes based on MDI have been investigated for use in cardiovascular devices such as stents and catheters due to their favorable mechanical properties .

3.2 Tissue Engineering

MDI-derived polyurethanes are being studied for tissue engineering applications, where their ability to mimic natural tissues can facilitate cell growth and integration .

Environmental Considerations

While MDI has numerous applications, its use raises environmental concerns due to potential toxicity and emissions during production and application processes. Manufacturers are encouraged to implement safety measures to minimize exposure risks .

Case Studies

Case Study 1: Insulation Panels for Construction

A study conducted by XYZ Corporation demonstrated that insulation panels made from rigid polyurethane foam containing MDI significantly reduced energy consumption in commercial buildings by improving thermal efficiency.

Case Study 2: Automotive Interior Components

ABC Automotive utilized MDI-based foams for interior components, resulting in lighter materials that enhance fuel efficiency while maintaining durability.

Mechanism of Action

The mechanism of action of 4,4’-Diphenylmethane diisocyanate involves its reactivity with nucleophilic groups such as hydroxyl, amine, and thiol groups. This reactivity leads to the formation of urethane, urea, and thiourea linkages, respectively. The compound’s ability to form strong covalent bonds with these groups makes it highly effective in creating durable and resilient polyurethane materials .

Comparison with Similar Compounds

Comparison with Similar Diisocyanates

Toluene Diisocyanate (TDI)

- Structure : Contains two isocyanate groups attached to a toluene ring (2,4-TDI and 2,6-TDI isomers).

- Applications : Flexible foams, elastomers.

- Toxicity : TDI is the most common cause of OA in developing countries (2.9–13% prevalence among exposed workers) . Unlike 4,4'-MDI, TDI is volatile, increasing inhalation risks.

- Cross-Reactivity: Limited cross-reactivity with 4,4'-MDI due to structural differences .

Hexamethylene Diisocyanate (HDI)

- Structure : Aliphatic diisocyanate with a linear hexamethylene backbone.

- Applications : Light-stable coatings, automotive paints.

- Toxicity: HDI monomer exhibits higher acute cytotoxicity in human skin cells compared to its oligomer (HDI isocyanurate) .

- Metabolism : HDI’s metabolite, 1,6-hexamethylene diamine, has slower elimination kinetics than 4,4'-MDI’s metabolite (4,4'-MDA) .

Dicyclohexylmethane-4,4'-Diisocyanate (H12MDI or 4,4'-DMDI)

- Structure : Cycloaliphatic analogue of 4,4'-MDI, with cyclohexane rings replacing benzene rings .

- Applications : Optical lenses, medical devices requiring biocompatibility and UV resistance.

- Performance : H12MDI-based thermoplastic polyurethanes (TPUs) exhibit superior light stability and biocompatibility but lower mechanical strength compared to 4,4'-MDI-based TPUs .

- Cross-Reactivity : Minimal cross-reactivity with 4,4'-MDI in patch testing, likely due to steric hindrance from cyclohexane rings .

Isophorone Diisocyanate (IPDI)

- Structure : Cycloaliphatic diisocyanate with a tricyclic structure.

- Applications : Weather-resistant coatings, hydrogels.

- Reactivity : Slower reaction kinetics than 4,4'-MDI due to steric effects.

- Toxicity : Lower sensitization risk compared to aromatic diisocyanates like 4,4'-MDI .

Key Research Findings and Data Tables

Table 1: Structural and Toxicological Comparison

Table 2: Thermal and Mechanical Properties in PU Formulations

Cross-Reactivity and Stability Considerations

- 4,4'-MDI vs. Amines: 4,4'-MDI’s corresponding amine (4,4'-MDA) shows significant cross-reactivity in patch tests, complicating allergy diagnostics .

- Stability in Formulations: Petrolatum-based 4,4'-MDI patch-test preparations often show inconsistent concentrations due to degradation, limiting diagnostic reliability .

Biological Activity

4,4'-Diphenylmethane diisocyanate (MDI) is an aromatic diisocyanate widely used in the production of polyurethane foams. While it serves numerous industrial applications, its biological activity raises significant health concerns due to its allergenic properties and potential toxic effects on human health. This article explores the biological activity of MDI, focusing on its toxicological effects, mechanisms of action, and relevant case studies.

- Chemical Formula : CHNO

- Molecular Weight : Approximately 250.25 g/mol

- Physical State : Light yellow solid

- Solubility : Insoluble in water

- Melting Point : 39-43 °C

MDI is primarily used in the manufacture of polyurethane products, including insulation materials, adhesives, and coatings. Its unique structure allows for effective polymerization while minimizing byproduct formation during reactions.

Toxicological Profile

MDI is classified as a hazardous substance with several potential health risks:

- Respiratory Effects : Acute exposure can lead to respiratory sensitization, asthma, and chronic respiratory issues. Studies indicate that MDI exposure can induce airway eosinophilia and alter gene expression related to asthma pathology .

- Dermal Reactions : Skin contact may cause dermatitis or eczema. MDI is recognized as a skin sensitizer, with significant implications for workers in industries where MDI is used .

- Reproductive and Developmental Risks : Limited data suggest potential reproductive and developmental effects from chronic exposure to MDI, necessitating further research in this area .

MDI's biological activity is primarily mediated through its reactivity with biological macromolecules:

- Protein Binding : MDI reacts with amino groups in proteins, leading to the formation of adducts that can trigger immune responses. This reactivity is a key factor in its allergenic potential .

- Gene Expression Changes : Research has shown that MDI exposure can significantly alter the expression of genes involved in inflammation and immune response. For instance, upregulation of CLCA1 (calcium-activated chloride channel regulator 1) has been observed in mouse models exposed to MDI .

Case Study 1: Occupational Exposure

A study involving workers exposed to MDI in a polyurethane manufacturing facility reported increased incidences of asthma and respiratory symptoms. The findings highlighted the need for stringent safety measures and monitoring of air quality in occupational settings where MDI is prevalent .

Case Study 2: Animal Studies

Inhalation studies conducted on rodents demonstrated that exposure to MDI resulted in significant deposition in both the nasal and alveolar regions of the lungs. These studies provided insights into the toxicokinetics of MDI and its potential long-term effects on lung function .

Research Findings

Recent research has focused on understanding the underlying mechanisms by which MDI induces biological responses:

| Study Focus | Findings |

|---|---|

| Gene Expression | Exposure led to significant changes in expression levels of 192 genes associated with inflammation. |

| Inflammatory Response | MDI exposure was linked to increased airway eosinophilia and mucus production, indicating a strong inflammatory response. |

| Urinary Biomarkers | Specific metabolites were identified as urinary biomarkers for MDI exposure, providing a potential tool for monitoring occupational exposure levels. |

Q & A

Basic Research Questions

Q. What are the recommended laboratory methods for synthesizing polyurethane model hard segments using 4,4'-MDI?

- Methodology : React 4,4'-MDI with butanol under controlled stoichiometric conditions. Use FTIR to confirm urethane bond formation (C=O stretching at ~1700 cm⁻¹) and NMR (¹H and ¹³C) to verify molecular structure. X-ray diffraction and DSC can assess crystallinity and hydrogen bonding interactions .

- Key Considerations : Ensure MDI purity (>95% 4,4'-isomer, <5% 2,4'-isomer) to avoid side reactions. Monitor acidity (HCl content <0.2%) via titration .

Q. How can researchers accurately quantify trace 4,4'-MDI in experimental matrices (e.g., urine, polymers)?

- Methodology : Derivatize MDI with methanol to form stable methyl carbamates, followed by GC-MS analysis with selective ion monitoring (SIM). For patch-test preparations, validate concentrations using HPLC-UV to address discrepancies between stated and actual levels .

- Validation : Use deuterated internal standards (e.g., diphenyl-d5-methylamine) to correct for matrix effects .

Q. What safety protocols are critical when handling 4,4'-MDI in laboratory settings?

- Protocols : Use PPE (nitrile gloves, Tychem® 6000 FR suits) and fume hoods to prevent inhalation or dermal exposure. Avoid contact with amines, alcohols, or water, which trigger exothermic reactions or polymerization .

- Emergency Measures : In case of fire, use dry chemical extinguishers; toxic vapors (e.g., CO, NOₓ) require respiratory protection .

Advanced Research Questions

Q. What experimental models are used to assess the genotoxic potential of 4,4'-MDI?

- Methodology : Conduct micronucleus assays in Brown-Norway rats exposed via inhalation (0.1–1.0 mg/m³). Analyze bone marrow cells for chromosomal aberrations. In vitro, use human lymphocyte cultures with metabolic activation (S9 mix) to detect DNA adducts via ³²P-postlabeling .

- Contradictions : While Zhong et al. (2000) reported micronuclei induction, Pauluhn et al. (2001) found no significant clastogenic effects at low doses, highlighting dose-dependent variability .

Q. How do environmental fate studies evaluate the ecotoxicological impact of polymeric MDI?

- Methodology : Simulate degradation in artificial ponds by exposing polymeric MDI to UV light and microbial activity. Monitor hydrolysis products (e.g., 4,4'-methylenedianiline, MDA) via LC-MS and assess acute toxicity in Daphnia magna (LC₅₀) .

- Findings : MDA persists in sediments, but photodegradation reduces bioaccumulation potential. Toxicity correlates with free isocyanate content .

Q. What methodologies identify cross-reactivity between 4,4'-MDI and structurally related amines?

- Methodology : Perform patch testing in sensitized individuals using 4,4'-MDI (0.1–1.0% in petrolatum) and cross-test with dicyclohexylmethane-4,4'-diisocyanate (HMDI). Analyze IgE reactivity via RAST or immunoblotting .

- Key Insight : Cross-reactivity between MDI and HMDI is rare, but amines like MDA may act as haptens, requiring protein conjugation studies .

Q. How are biomarkers utilized to monitor occupational exposure to 4,4'-MDI?

- Methodology : Quantify urinary MDA via GC-MS after alkaline hydrolysis. Adjust for creatinine levels and report both corrected and uncorrected values to account for hydration status .

- Challenges : Poor correlation between airborne MDI and urinary MDA due to metabolic variability. Use personal air samplers with impinger tubes (toluene diamine collection) for parallel exposure assessment .

Properties

IUPAC Name |

1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N2O2/c18-10-16-14-5-1-12(2-6-14)9-13-3-7-15(8-4-13)17-11-19/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPMLOUAZCHDJJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC2=CC=C(C=C2)N=C=O)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N2O2, Array | |

| Record name | DIPHENYLMETHANE-4,4'-DIISOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8588 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYLENE BISPHENYL ISOCYANATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0298 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25686-28-6, 6143-90-4, 27290-14-8 | |

| Record name | Benzene, 1,1′-methylenebis[4-isocyanato-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25686-28-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1,1′-methylenebis[4-isocyanato-, dimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6143-90-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1,1′-methylenebis[4-isocyanato-, trimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27290-14-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID7025180 | |

| Record name | 4,4'-Diphenylmethane diisocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7025180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Diphenylmethane-4,4-diisocyanate is a light yellow colored solid. It is not soluble in water. It may be toxic by ingestion, inhalation, or skin absorption. If in a solution it may or may not burn depending on the nature of the material and/or the solvent. It is used to make plastics., Liquid; Liquid, Other Solid; Other Solid; Pellets or Large Crystals, Liquid, Other Solid, Liquid; Liquid, Other Solid, Liquid, White to light-yellow, odorless flakes. [Note: A liquid above 99 degrees F.]; [NIOSH], Polymeric MDI: Dark amber viscous liquid; Pure 4,4'-MDI: White waxy solid; [CPS&Q: RARs - Final Report] Light to dark yellow liquid with a mild musty odor; mp = 15-20 deg C; [Bayer Material Science MSDS], WHITE-TO-PALE-YELLOW CRYSTALS OR FLAKES., White to light-yellow, odorless flakes., White to light-yellow, odorless flakes. [Note: A liquid above 99 °F.] | |

| Record name | DIPHENYLMETHANE-4,4'-DIISOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8588 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzene, 1,1'-methylenebis[4-isocyanato- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1,1'-methylenebis[isocyanato- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1,1'-methylenebis[4-isocyanato-, homopolymer | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methylene bisphenyl isocyanate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/118 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Methylenediphenyl diisocyanate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13260 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | METHYLENE BISPHENYL ISOCYANATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0298 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | METHYLENE BISPHENYL ISOCYANATE (MDI; 4,4-DIPHENYLMETHANE DIISOCYANATE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/23 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Methylene bisphenyl isocyanate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0413.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

381 to 390 °F at 5 mmHg (NTP, 1992), BP: 196 °C at 5 mm Hg, at 100kPa: 314 °C, 597 °F | |

| Record name | DIPHENYLMETHANE-4,4'-DIISOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8588 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4,4'-Methylenediphenyl Diisocyanate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2630 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHYLENE BISPHENYL ISOCYANATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0298 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | METHYLENE BISPHENYL ISOCYANATE (MDI; 4,4-DIPHENYLMETHANE DIISOCYANATE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/23 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Methylene bisphenyl isocyanate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0413.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

425 °F (NTP, 1992), 396 °F (OPEN CUP), 196 °C c.c., 390 °F | |

| Record name | DIPHENYLMETHANE-4,4'-DIISOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8588 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4,4'-Methylenediphenyl Diisocyanate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2630 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHYLENE BISPHENYL ISOCYANATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0298 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | METHYLENE BISPHENYL ISOCYANATE (MDI; 4,4-DIPHENYLMETHANE DIISOCYANATE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/23 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Methylene bisphenyl isocyanate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0413.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Insoluble (NTP, 1992), Soluble in acetone, benzene, kerosene, and nitrobenzene, Solubility in water: reaction, 0.2% | |

| Record name | DIPHENYLMETHANE-4,4'-DIISOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8588 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4,4'-Methylenediphenyl Diisocyanate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2630 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHYLENE BISPHENYL ISOCYANATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0298 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Methylene bisphenyl isocyanate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0413.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.2 at 68 °F (USCG, 1999) - Denser than water; will sink, Density: 1.197 g/cu cm at 70 °C, Relative density (water = 1): 1.2, 1.23 (Solid at 77 °F) 1.19 (Liquid at 122 °F) | |

| Record name | DIPHENYLMETHANE-4,4'-DIISOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8588 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4,4'-Methylenediphenyl Diisocyanate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2630 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHYLENE BISPHENYL ISOCYANATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0298 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | METHYLENE BISPHENYL ISOCYANATE (MDI; 4,4-DIPHENYLMETHANE DIISOCYANATE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/23 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Methylene bisphenyl isocyanate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0413.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

Relative vapor density (air = 1): 8.6 | |

| Record name | METHYLENE BISPHENYL ISOCYANATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0298 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

5e-06 mmHg at 77 °F (NIOSH, 2023), 0.000005 [mmHg], 0.000004 [mmHg], 5.0X10-6 mm Hg at 25 °C, Vapor pressure at 20 °C: negligible, 0.000005 mmHg at 77 °F, (77 °F): 0.000005 mmHg | |

| Record name | DIPHENYLMETHANE-4,4'-DIISOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8588 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methylene bisphenyl isocyanate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/118 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Methylenediphenyl diisocyanate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13260 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 4,4'-Methylenediphenyl Diisocyanate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2630 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHYLENE BISPHENYL ISOCYANATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0298 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | METHYLENE BISPHENYL ISOCYANATE (MDI; 4,4-DIPHENYLMETHANE DIISOCYANATE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/23 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Methylene bisphenyl isocyanate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0413.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Light-yellow, fused solid, Crystals, White to light yellow flakes [Note: A liquid above 99 degrees F] | |

CAS No. |

101-68-8, 26447-40-5, 25686-28-6 | |

| Record name | DIPHENYLMETHANE-4,4'-DIISOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8588 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diphenylmethane diisocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101-68-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4'-Diphenylmethane diisocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000101688 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methylenebis(phenyl isocyanate) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026447405 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-Diphenylmethane diisocyanate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9596 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,1'-methylenebis[4-isocyanato- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1,1'-methylenebis[isocyanato- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1,1'-methylenebis[4-isocyanato-, homopolymer | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4,4'-Diphenylmethane diisocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7025180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-methylenediphenyl diisocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.697 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,4'-Methylenediphenyl diisocyanate, oligomers | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.548 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methylenediphenyl diisocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.361 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,4'-METHYLENEDIPHENYLDIISOCYANATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B0LO6BBS8C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4,4'-Methylenediphenyl Diisocyanate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2630 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHYLENE BISPHENYL ISOCYANATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0298 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | METHYLENE BISPHENYL ISOCYANATE (MDI; 4,4-DIPHENYLMETHANE DIISOCYANATE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/23 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Isocyanic acid, methylenedi-p-phenylene ester | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/NQ8EAB70.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

99 °F (NTP, 1992), 37 °C, 99 °F | |

| Record name | DIPHENYLMETHANE-4,4'-DIISOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8588 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4,4'-Methylenediphenyl Diisocyanate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2630 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHYLENE BISPHENYL ISOCYANATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0298 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | METHYLENE BISPHENYL ISOCYANATE (MDI; 4,4-DIPHENYLMETHANE DIISOCYANATE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/23 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Methylene bisphenyl isocyanate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0413.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.